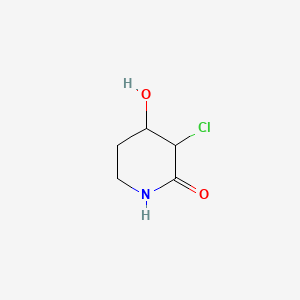
3-Chloro-4-hydroxypiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-hydroxypiperidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-4-hydroxypiperidin-2-one (CHP) is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C5H8ClNO2
- Molecular Weight : 149.6 g/mol
- CAS Number : 174204-83-2
- Structure : The compound features a piperidine ring with a hydroxyl group and a chlorine substituent, which contribute to its reactivity and biological properties.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of derivatives related to this compound. For instance, one study synthesized several derivatives and evaluated their efficacy in the maximal electroshock (MES) test, revealing promising results:
| Compound | ED50 (mg/kg) | Sigma-1 Binding Inhibition (%) | Antinociceptive Activity (mg/kg) |
|---|---|---|---|
| CHP Derivative 1 | 42.78 | 70% | 2 |
| CHP Derivative 2 | 31.64 | 72% | Not tested |
| CHP Derivative 3 | 25.76 | Not reported | Not tested |
These compounds demonstrated significant inhibition of sigma receptors, which are implicated in pain modulation and seizure activity .
Neuroprotective Effects
CHP has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. Studies indicate that compounds derived from CHP can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| CHP Derivative A | 3.5 | >100 |
| CHP Derivative B | 4.0 | 90 |
The selective inhibition of AChE suggests potential therapeutic applications in cognitive disorders .
Anti-Cancer Activity
Emerging research points to the anti-cancer potential of CHP and its derivatives. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells:
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| CHP Derivative X | 100 | Induction of apoptosis |
| CHP Derivative Y | 200 | Inhibition of cell proliferation |
These findings suggest that CHP could be a lead compound for developing new anti-cancer agents .
Study on Anticonvulsant Activity
In a controlled experiment, researchers evaluated the anticonvulsant effects of several derivatives of CHP in mice subjected to induced seizures. The study compared the efficacy of these compounds against standard anticonvulsants, demonstrating that certain derivatives exhibited superior protective indices, indicating a favorable safety profile alongside efficacy .
Neuroprotective Study
A neuroprotective study assessed the impact of CHP derivatives on neuronal cell death induced by oxidative stress. The results indicated that compounds with hydroxyl substitutions significantly reduced cell death rates compared to controls, highlighting the importance of structural modifications in enhancing neuroprotective effects .
属性
IUPAC Name |
3-chloro-4-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-4-3(8)1-2-7-5(4)9/h3-4,8H,1-2H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPLOLHTPIGQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300559 |
Source


|
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174204-83-2 |
Source


|
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174204-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













